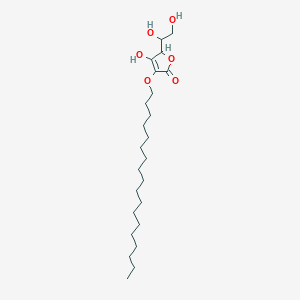
17-Allylamino-17-demethoxygeldanamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Allylamino-17-demethoxygeldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of heat shock protein 90 (Hsp90). This compound is a derivative of geldanamycin and is known for its antitumor properties. It has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis and inhibit the activity of oncogenic proteins such as N-ras, Ki-ras, c-Akt, and p185 erB2 .
Métodos De Preparación
The synthesis of 17-Allylamino-17-demethoxygeldanamycin involves several steps. One common method includes the preparation of geldanamycin from cultures of Streptomyces hygroscopicus. The biomass is harvested and extracted with acetone after 7-10 days of growth . The synthetic route typically involves the allylation of 17-demethoxygeldanamycin to produce this compound. Industrial production methods often utilize nanoparticle albumin-bound formulations to improve the solubility and bioavailability of the compound .
Análisis De Reacciones Químicas
17-Allylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reductive metabolism, generating the corresponding hydroquinone, which serves as a reservoir and can revert to the original compound upon exposure to oxygen.
Substitution: The allylamino group can participate in substitution reactions, which are crucial for its biological activity.
Common Reagents and Conditions: Reagents such as deoxycholic acid and conditions involving extracellular signal-regulated kinase 1/2, AKT, c-Jun NH2-terminal kinase 1/2, and p38 mitogen-activated protein kinase are commonly used.
Major Products: The major products formed from these reactions include various hydroquinone derivatives and other metabolites that retain biological activity.
Aplicaciones Científicas De Investigación
17-Allylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:
Cancer Therapy: It has been shown to enhance the lethality of tumor cells by inhibiting Hsp90, leading to the degradation of oncogenic proteins and induction of apoptosis.
Neurodegenerative Diseases: The compound has been studied for its potential to reduce amyloid plaques and neurofibrillary tangles in Alzheimer’s disease and frontotemporal dementia models.
Mecanismo De Acción
The primary mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves the inhibition of Hsp90. By binding to Hsp90, the compound disrupts the protein chaperone functions, leading to the degradation of client proteins through the ubiquitin-proteasome pathway . This results in the inhibition of multiple signaling pathways, including those involving Akt, Raf-1, and p185 erB2, ultimately leading to apoptosis and reduced cell proliferation .
Comparación Con Compuestos Similares
17-Allylamino-17-demethoxygeldanamycin is often compared with other geldanamycin derivatives such as 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17DMAG). Both compounds share similar mechanisms of action and biological activities, but 17DMAG is more water-soluble and has shown greater potency in some cancer models . Other similar compounds include herbimycin A and tanespimycin, which also target Hsp90 but differ in their toxicity profiles and stability .
Propiedades
Fórmula molecular |
C31H43N3O8 |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |
Clave InChI |
AYUNIORJHRXIBJ-HTLBVUBBSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)

![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10781202.png)


![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![(E)-3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781243.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)

![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)
